

# Cefetamet Pivoxil: A Comprehensive Technical Guide on Physicochemical Properties and Stability

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## Compound of Interest

Compound Name: *Cefetamet Pivoxil*

Cat. No.: *B193787*

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## Introduction

**Cefetamet Pivoxil** is an oral third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefetamet. This guide provides an in-depth overview of the physicochemical properties and stability profile of **Cefetamet Pivoxil**, crucial information for formulation development, analytical method development, and ensuring the quality, safety, and efficacy of pharmaceutical products.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **Cefetamet Pivoxil** are summarized below. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing processes.

## Table 1: Physicochemical Properties of Cefetamet Pivoxil

Property	Value	References
Chemical Structure	(pivaloyloxy)methyl (6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate	[1]
Molecular Formula	C20H25N5O7S2	[1][2]
Molecular Weight	511.57 g/mol	[1][2][3]
Appearance	White to yellowish crystalline powder	[4]
Melting Point	158-160 °C	[4]
Solubility	Soluble in DMSO and ethanol; Insoluble in water.	[4][5][6]
Partition Coefficient (XLogP3)	3.3	[2]
pKa	Data not available in the reviewed literature.	

## Stability Profile

The stability of **Cefetamet Pivoxil** is a critical attribute that can be affected by various environmental factors. Understanding its degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.

## Hydrolytic Stability

The hydrolysis of **Cefetamet Pivoxil** is highly dependent on pH. The degradation follows first-order kinetics. A U-shaped pH-rate profile has been observed, with maximum stability in the pH range of 3 to 5.[7][8] Buffer catalysis has been reported in acetate and phosphate buffers.[7][8]

## Solid-State Stability

In the solid state, the stability of **Cefetamet Pivoxil** and its hydrochloride salt is influenced by temperature and relative humidity (RH).<sup>[9]</sup> The degradation kinetics vary with the level of humidity:

- At RH > 50%: The degradation follows an autocatalytic first-order reaction.<sup>[9]</sup>
- At 0% RH: The degradation of the hydrochloride salt is a first-order reaction, while the free ester exhibits a reversible first-order reaction.<sup>[9]</sup>

**Cefetamet Pivoxil** is known to be susceptible to moisture, which can lead to degradation. Reconstituted suspensions of **Cefetamet Pivoxil** hydrochloride were found to be unstable under various conditions except for refrigeration. A 5% degradation was observed in a reconstituted suspension stored at room temperature for 4 days.

## Photostability

Forced degradation studies have indicated that **Cefetamet Pivoxil** hydrochloride is stable after irradiation.

## Thermal Stability

The thermal stability of **Cefetamet Pivoxil** is dependent on the presence of moisture. In dry air, it is relatively stable. However, at increased temperatures combined with high relative humidity, degradation is observed.

## Table 2: Summary of Cefetamet Pivoxil Stability

Condition	Effect on Stability	References
Acidic pH (below 3)	Increased degradation	[7][8]
Neutral to Alkaline pH (above 5)	Increased degradation	[7][8]
Optimal pH	3 to 5	[7][8]
High Humidity (>50% RH)	Promotes degradation (autocatalytic)	[9]
Dry Conditions (0% RH)	Relatively stable (first-order or reversible first-order degradation)	[9]
Elevated Temperature	Accelerates degradation, especially in the presence of moisture.	[9]
Light Exposure	Reported to be stable.	
Oxidizing Agents	Reported to be stable.	

## Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the physicochemical and stability properties of a drug substance.

### Determination of Partition Coefficient (Log P)

The partition coefficient between n-octanol and water is a key indicator of a drug's lipophilicity. An HPLC-based method can be employed for its determination.

Protocol:

- Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Saturate n-octanol with the prepared aqueous buffer. Allow the two phases to separate for 24 hours.

- Sample Preparation: Accurately weigh and dissolve **Cefetamet Pivoxil** in a 1:1 (v/v) mixture of the buffered water and n-octanol phases.
- Equilibration: Shake the sample solution vigorously and then allow the phases to separate for 24 hours.
- Analysis: Carefully separate the aqueous and n-octanol layers. Analyze the concentration of **Cefetamet Pivoxil** in each phase by a validated stability-indicating HPLC method.
- Calculation: The Log P is calculated as the logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.

## Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies are conducted under more severe conditions than accelerated stability testing and are a regulatory expectation (ICH Q1A(R2)).

### General Protocol:

- Acid Hydrolysis: Dissolve **Cefetamet Pivoxil** in a suitable concentration of hydrochloric acid (e.g., 0.1 N HCl) and heat at a specified temperature (e.g., 60-80 °C) for a defined period. Neutralize the solution before analysis.
- Base Hydrolysis: Dissolve **Cefetamet Pivoxil** in a suitable concentration of sodium hydroxide (e.g., 0.1 N NaOH) and keep at room temperature or heat at a controlled temperature for a specific duration. Neutralize the solution before analysis.
- Oxidative Degradation: Treat a solution of **Cefetamet Pivoxil** with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H<sub>2</sub>O<sub>2</sub>), at room temperature or elevated temperature for a set time.
- Thermal Degradation (Solid State): Expose the solid drug substance to dry heat at an elevated temperature (e.g., 70-100 °C) for a specified period.
- Thermal Degradation (Solution): Heat a solution of **Cefetamet Pivoxil** at a controlled temperature.

- Photostability Testing (ICH Q1B):
  - Expose the solid drug substance and a solution of the drug to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  - A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.
- Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

## Stability-Indicating HPLC Method

A validated stability-indicating analytical method is essential to separate and quantify the active pharmaceutical ingredient from its degradation products.

Example UHPLC-DAD Method:

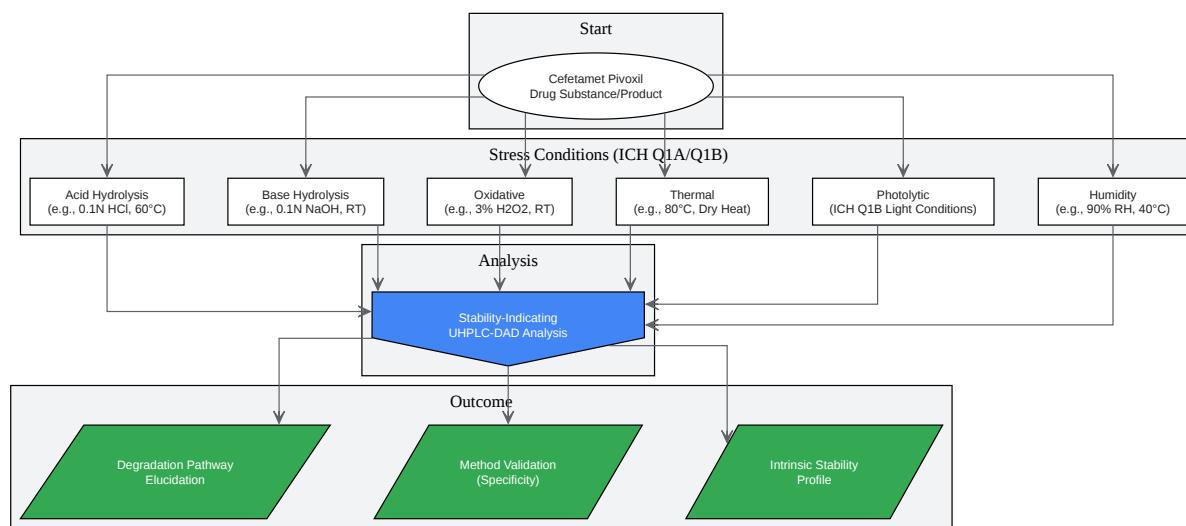
- Column: Waters Acuity BEH C18 (2.1 x 100 mm, 1.7  $\mu$ m)
- Mobile Phase: 0.1% formic acid and acetonitrile (40:60, v/v)
- Flow Rate: 0.7 mL/min
- Detection Wavelength: 265 nm
- Column Temperature: 30 °C

Method Validation (as per ICH Q2(R1)):

The method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

## Visualizations

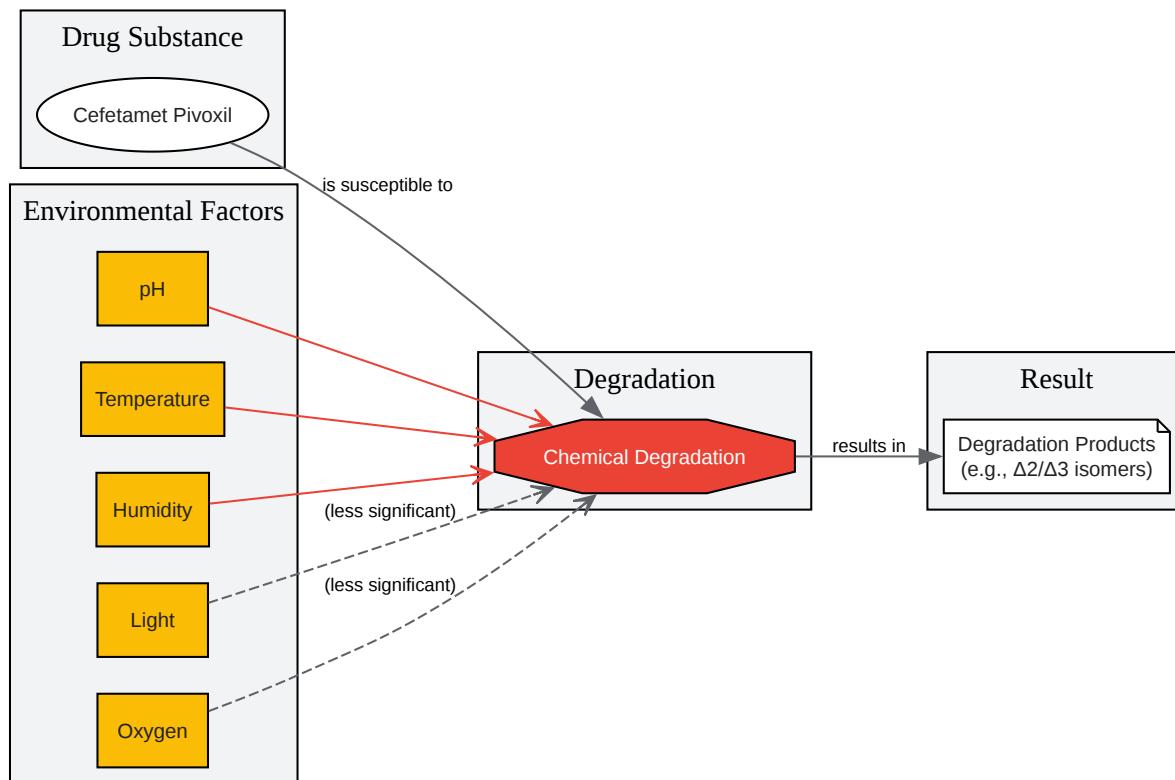
# Experimental Workflow for Forced Degradation Studies



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Caption: Workflow for Forced Degradation Studies of **Cefetamet Pivoxil**.

## Logical Relationship of Stability Factors

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Caption: Factors Influencing the Stability of **Cefetamet Pivoxil**.

## Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties and stability profile of **Cefetamet Pivoxil**. The data presented, including structured tables and detailed experimental protocols, serves as a valuable resource for researchers and professionals involved in the development of pharmaceutical products containing this active ingredient. A thorough understanding of these characteristics is paramount for ensuring the development of a stable, safe, and effective drug product.

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